Methyl 3,5-dicyano-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dicyano-4-hydroxybenzoate: is an organic compound that belongs to the class of hydroxybenzoic acid derivatives It is characterized by the presence of two cyano groups and a hydroxyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dicyano-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3,5-dicyano-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dicyano-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products:
Oxidation: Formation of 3,5-dicyano-4-oxobenzoate.
Reduction: Formation of 3,5-diamino-4-hydroxybenzoate.
Substitution: Formation of 3,5-dicyano-4-halo-benzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3,5-dicyano-4-hydroxybenzoate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,5-dicyano-4-hydroxybenzoate depends on its chemical structure and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability. These properties enable the compound to interact with various molecular targets and pathways, potentially leading to diverse biological and chemical effects.
Comparison with Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-dinitro-4-hydroxybenzoate
Comparison: Methyl 3,5-dicyano-4-hydroxybenzoate is unique due to the presence of cyano groups, which impart distinct electronic properties compared to halogen or nitro substituents. These differences can influence the compound’s reactivity, stability, and potential applications. For example, cyano groups are strong electron-withdrawing groups, which can enhance the compound’s ability to participate in nucleophilic substitution reactions. In contrast, halogen or nitro groups may confer different reactivity patterns and biological activities.
Properties
Molecular Formula |
C10H6N2O3 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
methyl 3,5-dicyano-4-hydroxybenzoate |
InChI |
InChI=1S/C10H6N2O3/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-3,13H,1H3 |
InChI Key |
SZMDLIOIVAWRSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C#N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.